4\'-Epidoxorubicin
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Overview
Description
Epirubicin is an anthracycline drug primarily used in chemotherapy. It is known for its effectiveness in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin works by intercalating DNA strands, which inhibits DNA and RNA synthesis, ultimately leading to cell death .
Preparation Methods
Epirubicin is synthesized through a series of chemical reactions. The synthetic route involves the modification of doxorubicin, another anthracycline antibiotic. The key step in the synthesis is the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, which differentiates epirubicin from doxorubicin . Industrial production methods involve large-scale chemical synthesis, followed by purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Epirubicin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable under alkaline hydrolysis even at room temperature and unstable to acid hydrolysis at elevated temperatures . The compound also undergoes oxidative degradation, forming several oxidative products such as 2-hydroxy-8-desacetylepirubicin-8-hydroperoxide and 4-hydroxy-8-desacetylepirubicin-8-hydroperoxide . Common reagents used in these reactions include ammonium formate, acetonitrile, and methanol .
Scientific Research Applications
Epirubicin has a wide range of scientific research applications. In medicine, it is used as a chemotherapy agent to treat various cancers . It is also being studied for its potential use in treating sepsis and septic shock, as it promotes tissue damage control and lessens the severity of sepsis . In addition, epirubicin is used in intravesical chemotherapy for non-muscle invasive bladder cancer . Its ability to intercalate DNA makes it a valuable tool in molecular biology research, particularly in studies involving DNA damage and repair mechanisms .
Mechanism of Action
Epirubicin exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis and function of DNA and RNA . This intercalation results in the formation of a complex that inhibits topoisomerase II activity, preventing the religation portion of the ligation-religation reaction catalyzed by topoisomerase II . This leads to DNA cleavage and ultimately cell death . Epirubicin also generates free radicals that cause additional damage to DNA and cell membranes .
Comparison with Similar Compounds
Epirubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . epirubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which accounts for its faster elimination and reduced toxicity compared to doxorubicin . This unique feature makes epirubicin a preferred choice in some chemotherapy regimens due to its lower side-effect profile . Other similar compounds include mitoxantrone and valrubicin, which also belong to the anthracycline family and share similar mechanisms of action .
Properties
Molecular Formula |
C27H29NO11 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1 |
InChI Key |
AOJJSUZBOXZQNB-UFIVDHBISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
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